Home > Products > Screening Compounds P47894 > Guanabenz hydrochloride
Guanabenz hydrochloride - 23113-43-1

Guanabenz hydrochloride

Catalog Number: EVT-254656
CAS Number: 23113-43-1
Molecular Formula: C8H9Cl3N4
Molecular Weight: 267.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Guanabenz hydrochloride is classified as an α2-adrenoceptor agonist. It is utilized in scientific research as a pharmacological tool to investigate the functions of α2-adrenoceptors and related signaling pathways. [, ]

Clonidine Hydrochloride

Compound Description: Clonidine hydrochloride, like Guanabenz hydrochloride, is an antihypertensive drug that acts as an α2-adrenoceptor agonist. [, , ] It is known to potentially exacerbate atrioventricular (AV) node conduction disturbances. Clonidine is considered closely related to Guanabenz in its mechanism of action and has been more extensively studied regarding its effects on AV node function.

Relevance: Clonidine hydrochloride shares a similar structure and pharmacological profile with Guanabenz hydrochloride, both acting as α2-adrenoceptor agonists. [, , ] This structural similarity leads to their comparable antihypertensive effects and potential cardiovascular side effects.

Lofexidine Hydrochloride, Guanfacine Hydrochloride, Buprenorphine Hydrochloride

Compound Description: These compounds are pharmacologically related to Guanabenz hydrochloride due to their use in managing opioid dependence and withdrawal symptoms. Lofexidine hydrochloride and Guanfacine hydrochloride, like Guanabenz, are α2-adrenergic agonists that mitigate opiate withdrawal symptoms by reducing central adrenergic hyperarousal. Buprenorphine hydrochloride, a partial opiate agonist, presents an alternative approach to managing opioid dependence and exhibits a favorable safety profile compared to full opiate agonists.

Relevance: While these compounds may not share direct structural similarities with Guanabenz hydrochloride, they are grouped together based on their shared application in addressing opioid dependence and withdrawal, a therapeutic area where α2-adrenergic agonists like Guanabenz have shown potential utility.

5-bromo-6-(2-imidazolin-2-ylamino)-quinoxaline (UK 14304), Oxymetazoline Hydrochloride, B-HT 920 Dihydrochloride, p-Aminoclonidine Hydrochloride

Compound Description: These compounds are all adrenergic ligands studied for their interactions with α2-adrenoceptors, particularly in the context of [35S]GTPγS binding assays using human platelet membranes. Similar to Guanabenz acetate, these compounds demonstrated varying potencies in stimulating [35S]GTPγS binding and inhibiting forskolin-stimulated cAMP accumulation, indicating their agonist activity at α2-adrenoceptors.

Relevance: These compounds are grouped with Guanabenz acetate due to their shared ability to bind to and activate α2-adrenoceptors. The research highlights their relative potencies and efficacies in modulating α2-adrenoceptor signaling pathways.

Synthesis Analysis

The synthesis of Guanabenz hydrochloride involves several chemical reactions. The primary starting materials include 2,6-dichloro-4-hydroxybenzaldehyde and aminoguanidine hydrochloride. The synthesis process can be summarized as follows:

  1. Preparation of Reaction Mixture: A solution of 2,6-dichloro-4-hydroxybenzaldehyde is prepared in methanol.
  2. Addition of Aminoguanidine: Aminoguanidine hydrochloride is added to the solution in a stoichiometric ratio.
  3. Heating: The reaction mixture is stirred at elevated temperatures (around 95 °C) for a specified duration (approximately 3 hours).
  4. Cooling and Crystallization: After cooling to room temperature, the final product crystallizes out of the solution.
  5. Formation of Hydrochloride Salt: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt of Guanabenz .

The yield from this synthesis process is reported to be approximately 95%, indicating a high efficiency in producing Guanabenz hydrochloride.

Molecular Structure Analysis

The molecular formula of Guanabenz hydrochloride is C8H8Cl2N4C_8H_8Cl_2N_4, with a molar mass of approximately 231.08 g/mol. The structure features a central guanidine moiety linked to a substituted aromatic ring. The compound's structure can be represented as follows:

  • Chemical Structure:
    Guanabenz hydrochloride C8H8Cl2N4\text{Guanabenz hydrochloride }\quad \text{C}_8\text{H}_8\text{Cl}_2\text{N}_4

The compound exhibits significant protein binding (approximately 90%) and has an elimination half-life of about six hours, which influences its pharmacokinetics during therapeutic use .

Chemical Reactions Analysis

Guanabenz hydrochloride undergoes various chemical reactions that can influence its pharmacological activity. One notable reaction involves its interaction with the regulatory subunit of protein phosphatase 1, which plays a role in cellular stress responses:

  1. Inhibition of Dephosphorylation: Guanabenz inhibits the dephosphorylation of eukaryotic translation initiation factor 2α (eIF2α), leading to prolonged phosphorylation states that protect cells from stress-induced damage.
  2. Activation of Chaperones: This inhibition triggers a cellular response that upregulates endoplasmic reticulum chaperones and folding enzymes, aiding in protein homeostasis during stress conditions .

These reactions highlight Guanabenz's potential therapeutic applications beyond hypertension.

Mechanism of Action

Guanabenz functions primarily through its agonistic action on alpha-2 adrenergic receptors located in the central nervous system. The mechanism can be detailed as follows:

Physical and Chemical Properties Analysis

Guanabenz hydrochloride possesses distinct physical and chemical properties that are critical for its application:

  • Appearance: Typically appears as a pale salmon pink solid.
  • Solubility: Soluble in water due to its hydrochloride form.
  • Stability: Stable under normal storage conditions but should be protected from light and moisture.

Key data points include:

  • Protein Binding: Approximately 90%
  • Half-life: Approximately six hours
  • Absorption: About 75% absorbed from the gastrointestinal tract .
Applications

Beyond its primary use as an antihypertensive agent, Guanabenz hydrochloride has been explored for various scientific applications:

  1. Cardiac Protection: Research indicates that Guanabenz may protect cardiac myocytes from endoplasmic reticulum stress, potentially beneficial in conditions like heart failure and ischemic heart disease .
  2. Anti-inflammatory Effects: Studies suggest it may exhibit anti-inflammatory properties relevant to multiple sclerosis and other inflammatory conditions .
  3. Potential Use in Neurodegenerative Diseases: Due to its modulation of cellular stress responses, Guanabenz could be investigated for therapeutic roles in neurodegenerative diseases linked to protein misfolding .
Pharmacological Mechanisms of Action

α2-Adrenoceptor Agonism and Selectivity Profiles

Guanabenz hydrochloride is a centrally acting antihypertensive agent that primarily functions as a selective α2-adrenergic receptor agonist. Its therapeutic effects are mediated through modulation of sympathetic nervous system outflow, leading to reduced peripheral vascular resistance and blood pressure [1] [7]. The drug exhibits nuanced receptor interaction profiles that underpin its physiological effects:

Partial Agonism at α2A-Adrenoceptor Subtypes

Guanabenz demonstrates partial agonist activity at α2A-adrenoceptors, with significant selectivity over other adrenoceptor subtypes. In vitro studies reveal its binding affinity (Ki = 316.3 nM) and functional potency (EC~50~ = 831 nM) at human α2A-adrenoceptors [8]. This partial agonism reduces norepinephrine release from presynaptic neurons in the brainstem, decreasing sympathetic tone to peripheral vasculature and the heart. Chronic administration further lowers peripheral vascular resistance through adaptive vascular changes [1] [5]. The metabolite 4-hydroxy-guanabenz retains partial agonism at α2A-adrenoceptors (EC~50~ = 316.3 nM), contributing to guanabenz's extended pharmacological profile [8].

Table 1: Guanabenz Selectivity Profile at Key Receptor Targets

Receptor TargetActivity TypeEC~50~/Ki ValueFunctional Outcome
α2A-AdrenoceptorPartial agonist316.3 nM (Ki)Reduced sympathetic outflow
α2B-AdrenoceptorBinderNot quantifiedUndefined physiological role
TAAR1Weak agonist330.6 µM (EC~50~)Minimal contribution to metabolism
Imidazoline I2Binder97 nM (Ki)Intestinal ion transport modulation

Weak Activity at Trace Amine-Associated Receptor 1 (TAAR1)

Beyond adrenoceptors, guanabenz exhibits weak agonistic activity at trace amine-associated receptor 1 (TAAR1), with an EC~50~ of 330.6 µM as determined through computational modeling and functional assays [8]. This activity is approximately 1,000-fold weaker than its α2A-adrenoceptor activity, suggesting minimal physiological relevance at therapeutic concentrations. TAAR1 is implicated in metabolic regulation, but guanabenz's weak interaction is unlikely to contribute significantly to its primary antihypertensive effects. The metabolite 4-hydroxy-guanabenz shows similar TAAR1 engagement patterns, reinforcing the limited role of this pathway in guanabenz pharmacology [8].

Off-Target Molecular Interactions

Guanabenz's pharmacological profile extends beyond classical receptor interactions to include modulation of key cellular regulatory pathways:

Inhibition of Eukaryotic Initiation Factor 2α (eIF2α) Phosphorylation

Guanabenz modulates the integrated stress response (ISR) by regulating phosphorylation dynamics of eukaryotic initiation factor 2α (eIF2α). Unlike typical stress-inducing agents, guanabenz sustains basal p-eIF2α levels while paradoxically accelerating post-stress dephosphorylation. This dual modulation occurs through guanabenz's interaction with regulatory phosphatases rather than direct kinase inhibition [9]. Mechanistically, pretreatment with guanabenz increases cellular concentrations of p-eIF2α phosphatase subunits (GADD34 and CReP), enabling rapid dephosphorylation during recovery from stress. This facilitates translational restoration and stress granule disassembly, which has implications for neurodegenerative conditions where persistent stress granules contribute to pathology [3] [9].

Modulation of Growth Arrest and DNA Damage-Inducible Protein 34 (GADD34)

Guanabenz selectively inhibits the regulatory subunit GADD34 (PPP1R15A) of protein phosphatase 1 (PP1), disrupting the PP1/GADD34 holoenzyme complex responsible for eIF2α dephosphorylation. Biochemical studies confirm guanabenz binds the substrate-docking site of GADD34, inhibiting phosphatase activity without affecting constitutive CReP-mediated dephosphorylation [3] [9]. In glioblastoma models, this inhibition blocks stress-induced autophagy by preventing p38-MAPK-dependent GADD34 upregulation, thereby sensitizing cancer cells to tyrosine kinase inhibitors like sunitinib [3]. The GADD34 inhibitory effect occurs at concentrations above those required for α2-adrenoceptor agonism (IC~50~ ≈ 5-10 µM), suggesting distinct dose-dependent therapeutic applications:

Table 2: Concentration-Dependent Effects of Guanabenz

Concentration RangePrimary TargetCellular OutcomeTherapeutic Implication
0.3-1 µMα2-AdrenoceptorsReduced sympathetic outflowHypertension management
5-20 µMGADD34/PP1 complexInhibition of eIF2α dephosphorylationSensitization to chemotherapeutics
>50 µMNon-specificMultiple off-target effectsLimited therapeutic utility

Interactions with Imidazoline Receptors and Non-Adrenergic Pathways

Guanabenz demonstrates significant affinity for imidazoline I~1~ and I~2~ receptors (Ki = 97 nM at I~2~ sites), independently of its adrenergic activity [4] [6] [10]. In intestinal epithelium models, mucosal application of guanabenz enhances transepithelial potential difference and short-circuit current through stimulation of imidazoline receptors. This effect is blocked by imidazoline antagonists (RX821002, efaroxan) but not by adrenoceptor blockers, confirming receptor-specific pathways [4]. Guanabenz also activates calcium-dependent chloride channels (CaCC) in cystic fibrosis airway epithelial cells through imidazoline receptor-mediated calcium influx (EC~50~ = 831 nM). This occurs independently of CFTR function, suggesting potential application in CFTR-deficient conditions [2]. The endogenous ligands for these receptors remain unidentified, but guanabenz's efficacy highlights its multifaceted pharmacology beyond adrenergic systems.

Properties

CAS Number

23113-43-1

Product Name

Guanabenz hydrochloride

IUPAC Name

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride

Molecular Formula

C8H9Cl3N4

Molecular Weight

267.5 g/mol

InChI

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4-;

InChI Key

UNWWUUPHJRAOMZ-REVZYDSWSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl

Synonyms

2-[(2,6-dichlorophenyl)methylene]-hydrazinecarboximidamide, monohydrochloride

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.